Heptyl-UR-144
Heptyl-UR-144
UR-144 is a potent synthetic cannabinoid (CB) which preferentially binds the peripheral CB2 receptor (Ki = 1.8 nM) over the central CB1 receptor (Ki = 150 nM). UR-144 N-heptyl analog differs from UR-144 by having two additional carbons in the alkyl group. The biological activities of this compound have not been characterized. This product is intended for forensic and research applications.
Brand Name:
Vulcanchem
CAS No.:
1616469-06-7
VCID:
VC0158399
InChI:
InChI=1S/C23H33NO/c1-6-7-8-9-12-15-24-16-18(17-13-10-11-14-19(17)24)20(25)21-22(2,3)23(21,4)5/h10-11,13-14,16,21H,6-9,12,15H2,1-5H3
SMILES:
CCCCCCCN1C=C(C2=CC=CC=C21)C(=O)C3C(C3(C)C)(C)C
Molecular Formula:
C23H33NO
Molecular Weight:
339.523
Heptyl-UR-144
CAS No.: 1616469-06-7
Cat. No.: VC0158399
Molecular Formula: C23H33NO
Molecular Weight: 339.523
* For research use only. Not for human or veterinary use.
Specification
| Description | UR-144 is a potent synthetic cannabinoid (CB) which preferentially binds the peripheral CB2 receptor (Ki = 1.8 nM) over the central CB1 receptor (Ki = 150 nM). UR-144 N-heptyl analog differs from UR-144 by having two additional carbons in the alkyl group. The biological activities of this compound have not been characterized. This product is intended for forensic and research applications. |
|---|---|
| CAS No. | 1616469-06-7 |
| Molecular Formula | C23H33NO |
| Molecular Weight | 339.523 |
| IUPAC Name | (1-heptylindol-3-yl)-(2,2,3,3-tetramethylcyclopropyl)methanone |
| Standard InChI | InChI=1S/C23H33NO/c1-6-7-8-9-12-15-24-16-18(17-13-10-11-14-19(17)24)20(25)21-22(2,3)23(21,4)5/h10-11,13-14,16,21H,6-9,12,15H2,1-5H3 |
| Standard InChI Key | VMYRYXPWWCSDCO-UHFFFAOYSA-N |
| SMILES | CCCCCCCN1C=C(C2=CC=CC=C21)C(=O)C3C(C3(C)C)(C)C |
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